molecular formula C11H12F3N B2763458 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1388026-00-3

8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2763458
CAS RN: 1388026-00-3
M. Wt: 215.219
InChI Key: NSOPIBNDHYEMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-5-(trifluoromethyl)quinoline, also known as 8-MeTFMQ, is a quinoline derivative. It has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol . This compound has been studied for its potential use in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline consists of a quinoline core with a methyl group attached to the 8th carbon and a trifluoromethyl group attached to the 5th carbon . The exact 3D structure and bond angles would require more specific analysis tools.


Physical And Chemical Properties Analysis

8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Metal Ion Extraction and Chelation

One of the notable applications of derivatives similar to "8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline" includes their use as chelate extraction reagents. For instance, 8-sulfonamidoquinoline derivatives have been investigated for their potential in solvent extraction of several divalent metal cations using an ionic liquid extraction phase. These derivatives demonstrated superior extractability in an ionic liquid system compared to a chloroform system, highlighting their potential in developing novel extraction reagents for metal cations in ionic liquid extraction systems (Ajioka, Oshima, & Hirayama, 2008).

Fluorination and Pharmacological Selectivity

Further research into tetrahydroquinoline derivatives has revealed that fluorination can significantly impact the pharmacological properties of these compounds. Specifically, the process of beta-fluorination has been shown to balance pKa and steric effects, aiding inthe optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors. This balancing act is crucial for achieving potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), with a focus on maintaining selectivity by reducing affinity for the alpha(2)-adrenoceptor. The concept of the "Goldilocks effect" has been successfully applied here, illustrating the nuanced approach needed to achieve the desired pharmacological activity without compromising specificity (Grunewald et al., 2006).

Fluorescent Sensors and Optical Materials

Derivatives of 8-hydroxyquinoline have been explored for their potential in creating fluorescent sensors and optical materials. For instance, 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been synthesized and shown to possess OFF-ON-OFF type of pH-sensing properties. These compounds demonstrate how the structural configuration, particularly the presence of the trifluoromethyl group, can significantly affect the fluorescence properties and sensing capabilities of these materials (Chen et al., 2011).

Antimicrobial and Antitubercular Activity

Research into trifluoromethylquinoline-based 1,2,3-triazoles has highlighted their potential as potent antimicrobial agents. Synthesis via a click chemistry approach led to compounds that exhibited significant activity against various microbial strains, showcasing the antimicrobial potential of trifluoromethylquinoline derivatives (Garudachari et al., 2014).

Synthesis and Characterization of Complexes

The synthesis and spectroscopic characterization of divalent transition metal complexes with 8-hydroxyquinoline derivatives have been conducted, underlining the versatility of these compounds in forming complexes with metals. Such studies are foundational for understanding the interactions between these organic compounds and metals, potentially leading to applications in catalysis, material science, and as ligands in coordination chemistry (Patel & Patel, 2017).

properties

IUPAC Name

8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPIBNDHYEMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.